molecular formula C5H7ClN2O2S B1659124 2-(aminomethyl)-1,3-thiazole-4-carboxylic Acid Hydrochloride CAS No. 63628-60-4

2-(aminomethyl)-1,3-thiazole-4-carboxylic Acid Hydrochloride

Cat. No.: B1659124
CAS No.: 63628-60-4
M. Wt: 194.64 g/mol
InChI Key: HEMBHCTVNQHUPY-UHFFFAOYSA-N
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Description

2-(aminomethyl)-1,3-thiazole-4-carboxylic Acid Hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-1,3-thiazole-4-carboxylic Acid Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thioamides with α-halo acids or their derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-1,3-thiazole-4-carboxylic Acid Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiazole ring.

Scientific Research Applications

2-(aminomethyl)-1,3-thiazole-4-carboxylic Acid Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-1,3-thiazole-4-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with similar chemical properties.

    2-(aminomethyl)-1,3-thiazole-4-carboxylic Acid: The non-hydrochloride form of the compound.

    2-(aminomethyl)-5-methylthiazole: A methylated derivative with different reactivity.

Uniqueness

2-(aminomethyl)-1,3-thiazole-4-carboxylic Acid Hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various research and industrial applications.

Properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.ClH/c6-1-4-7-3(2-10-4)5(8)9;/h2H,1,6H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMBHCTVNQHUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435281
Record name NSC143131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63628-60-4
Record name NSC143131
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC143131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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